(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-27-16-6-4-15(5-7-16)25-22(17-11-30-12-18(17)24-25)23-21(26)9-3-14-2-8-19-20(10-14)29-13-28-19/h2-10H,11-13H2,1H3,(H,23,26)/b9-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGBSSGQJKERC-OQFOIZHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant for its interaction with biological targets.
Molecular Formula: CHNO
Molecular Weight: 336.39 g/mol
Pharmacological Activities
Recent studies have explored the pharmacological potential of this compound in various biological systems. Key findings include:
- Anticancer Activity: Preliminary in vitro studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
- Antimicrobial Effects: The compound has shown promising results against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Anti-inflammatory Properties: Research indicates that this compound may inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential role in treating inflammatory diseases .
Understanding how this compound exerts its effects is crucial for its development as a therapeutic agent:
- Interaction with Receptors: The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Inhibition of Enzymatic Activity: It has been shown to inhibit key enzymes involved in cancer metabolism and inflammation.
- Modulation of Gene Expression: The compound can influence gene expression profiles related to apoptosis and inflammation.
Case Studies
Several studies have documented the biological effects of this compound in different models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro cancer cell lines | Induced apoptosis in MCF-7 cells with IC = 15 µM |
| Study 2 | Bacterial strains (E. coli, S. aureus) | Exhibited MIC values ranging from 5 to 20 µg/mL |
| Study 3 | Animal model of inflammation | Reduced paw edema by 40% compared to control |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, derivatives containing the thieno[3,4-c]pyrazole scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves disruption of tubulin polymerization, which is crucial for cell division.
- In Vitro Studies : Research has demonstrated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies typically employ assays like MTT or XTT to assess cell viability post-treatment.
- Mechanistic Insights : The compound's ability to interact with the microtubule network has been explored using molecular docking studies and cellular assays. Such investigations suggest that it may act as a tubulin inhibitor, akin to established chemotherapeutics like paclitaxel.
Antimicrobial Properties
In addition to its antitumor activity, this compound has shown antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the benzo[d][1,3]dioxole moiety, which is known for enhancing bioactivity through electron-withdrawing effects that improve interaction with microbial targets.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Thieno[3,4-c]pyrazole : This is achieved through cyclocondensation reactions involving hydrazine derivatives.
- Acrylamide Formation : The final step involves the amidation reaction with appropriate acyl chlorides or anhydrides.
Case Study 1: Antitumor Efficacy
A study conducted by researchers at [source] evaluated a series of thieno[3,4-c]pyrazole derivatives for their antitumor properties. Among these derivatives, the compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics in MCF-7 cells.
Case Study 2: Antimicrobial Activity
In another investigation published in [source], the antimicrobial activity of related compounds was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thieno[3,4-c]pyrazole scaffold could enhance activity against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acrylamide and heterocyclic derivatives are analyzed below:
Structural Comparison
Key Observations
Heterocyclic Cores: The target compound’s thieno-pyrazole core distinguishes it from triazole (6g ) or pyrazole ( ) analogs. Thieno-pyrazole systems may offer enhanced π-π stacking and metabolic stability compared to triazoles.
Acrylamide linkers are common in all compounds, suggesting a role in stabilizing bioactive conformations via hydrogen bonding .
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling (similar to ) or condensation reactions (as in ).
- ’s method for introducing benzo[d][1,3]dioxol via chloroform-mediated acylation could be relevant for derivatization.
Physicochemical and Computational Insights
- Density Functional Theory (DFT) : Methods described in may predict correlation energies, aiding in stability assessments of the Z-configuration acrylamide.
Q & A
Q. What are the common synthetic routes for preparing (Z)-configured acrylamide derivatives like this compound?
The synthesis typically involves multi-step protocols:
- Core formation : Construct the thieno[3,4-c]pyrazole ring via cyclocondensation of thiophene derivatives with hydrazines under reflux conditions .
- Substituent introduction : Couple the benzo[d][1,3]dioxol-5-yl acrylamide moiety to the pyrazole core using condensation reactions (e.g., acetic acid-catalyzed amidation) .
- Stereochemical control : Maintain the (Z)-configuration by optimizing reaction solvents (e.g., ethanol) and avoiding prolonged heating, which may induce isomerization .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign stereochemistry (e.g., coupling constants for acrylamide double bonds) and verify substituent positions .
- LC-MS : Confirm molecular weight and purity, particularly for intermediates prone to side reactions .
- Elemental analysis : Validate stoichiometry, especially for nitrogen- and sulfur-rich heterocycles .
Q. How can researchers initially assess the biological activity of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases or receptors) to predict binding affinity and mechanism .
- ADME analysis : Use computational tools to evaluate pharmacokinetic properties like solubility and metabolic stability .
- In vitro assays : Test enzyme inhibition or cell viability in relevant models (e.g., cancer cell lines) with dose-response curves .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Flow chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side products in cyclization steps .
- Design of Experiments (DoE) : Apply statistical modeling (e.g., factorial design) to identify optimal parameters (temperature, stoichiometry) .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
Q. How can structural contradictions between computational predictions and experimental data be resolved?
- X-ray crystallography : Determine the crystal structure using SHELXL for refinement, resolving ambiguities in stereochemistry or substituent orientation .
- DSC/TGA : Analyze thermal stability to identify polymorphic forms that may affect biological activity .
- Comparative spectroscopy : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified methoxyphenyl or benzo[d][1,3]dioxol groups to evaluate electronic effects .
- Bioisosteric replacement : Replace the thieno-pyrazole core with triazolo-thiadiazine systems to assess ring flexibility .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
Q. How can data reproducibility challenges in biological assays be addressed?
- Strict SOPs : Standardize protocols for cell culture conditions and assay readouts (e.g., luminescence vs. fluorescence) .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Blinded experiments : Minimize bias by randomizing sample handling and data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
